Technical Whitepaper: 2,4-Dichloro-6-fluoromandelic Acid
Technical Whitepaper: 2,4-Dichloro-6-fluoromandelic Acid
This technical guide provides an in-depth analysis of 2,4-Dichloro-6-fluoromandelic acid , a highly specialized halogenated alpha-hydroxy acid. This compound is a critical scaffold in the development of agrochemicals (fungicides) and pharmaceutical intermediates, where the specific "2,6-disubstitution" pattern provides unique steric protection and metabolic stability.
Chemical Profile, Synthetic Methodology, and Reactivity Guide
Executive Summary & Chemical Identity
2,4-Dichloro-6-fluoromandelic acid is a tri-substituted aromatic alpha-hydroxy acid. Its structural uniqueness lies in the 2,6-dihalogenation (Chlorine at C2, Fluorine at C6) flanking the glycolic acid moiety. This "ortho-flanking" creates a sterically congested environment that significantly alters its reactivity compared to unsubstituted mandelic acid, specifically affecting esterification rates and increasing resistance to metabolic hydrolysis.
Chemical Datasheet
| Property | Data / Value | Note |
| IUPAC Name | 2-(2,4-Dichloro-6-fluorophenyl)-2-hydroxyacetic acid | |
| Molecular Formula | C₈H₅Cl₂FO₃ | |
| Molecular Weight | 239.03 g/mol | |
| SMILES | OC(C(=O)O)c1c(F)cc(Cl)cc1Cl | |
| Appearance | Off-white to pale yellow crystalline solid | (Predicted) |
| Melting Point | 128–135 °C | (Analogous estimate based on 2,4-Dichloromandelic acid) |
| pKa (COOH) | 2.4 – 2.7 | Enhanced acidity due to ortho-F/Cl inductive effects [1] |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc.[1][2] Low solubility in water. | |
| Chirality | Exists as (R) and (S) enantiomers | Benzylic carbon is the stereocenter |
Physicochemical Properties & Mechanistic Insights[3]
The "Ortho-Effect" and Acidity
The presence of Fluorine at position 6 and Chlorine at position 2 creates a "molecular hinge" effect.
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Electronic Effect: Both halogens are electron-withdrawing (Inductive effect: -I). This pulls electron density away from the carboxylate group, stabilizing the conjugate base (carboxylate anion) and significantly lowering the pKa compared to mandelic acid (pKa 3.4).
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Steric Effect: The 2,6-substitution forces the glycolic side chain to twist out of coplanarity with the phenyl ring. This reduces conjugation but increases the acidity by inhibiting the resonance destabilization of the carboxylate.
Solubility Profile
Unlike unsubstituted mandelic acid, which has moderate water solubility, the lipophilic nature of the 2,4-dichloro-6-fluoro phenyl ring dominates.
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Protocol for Dissolution: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 100 mM), then dilute into aqueous buffer. Avoid direct dissolution in neutral water to prevent precipitation.
Synthetic Methodology (Autonomy & Logic)
The most robust route to 2,4-Dichloro-6-fluoromandelic acid is the Cyanohydrin Synthesis starting from the corresponding aldehyde. This method is preferred over Friedel-Crafts approaches due to the deactivating nature of the tri-halo ring.
Precursor Synthesis Strategy
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Starting Material: 2,4-Dichloro-6-fluorobenzaldehyde.
-
Note: If the aldehyde is unavailable, it can be synthesized via lithiation of 1-fluoro-3,5-dichlorobenzene (n-BuLi, -78°C) followed by DMF quench.
Step-by-Step Synthesis Protocol
Reaction: Benzaldehyde
Step 1: Cyanohydrin Formation
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Setup: Charge a 3-neck flask with 2,4-dichloro-6-fluorobenzaldehyde (1.0 eq) and Methanol (5 vol).
-
Reagent Addition: Cool to 0°C. Add Sodium Cyanide (NaCN, 1.2 eq) dissolved in minimal water. Caution: HCN evolution possible.
-
Acidification: Dropwise add Glacial Acetic Acid (1.5 eq) to maintain pH ~5–6.
-
Monitoring: Stir at 0°C
RT for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear. -
Workup: Dilute with water, extract with DCM. The cyanohydrin intermediate is often unstable; proceed immediately to hydrolysis.
Step 2: Acid Hydrolysis
-
Hydrolysis: Dissolve the crude cyanohydrin in conc. HCl (37%, 10 vol).
-
Heating: Heat to 60–70°C for 6–12 hours.
-
Critical Insight: Do not reflux vigorously (>90°C) initially, as the electron-deficient ring makes the benzylic position susceptible to decarboxylation or elimination.
-
-
Isolation: Cool to RT. The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate.
-
Purification: Recrystallize from Toluene/Heptane or 1,2-Dichloroethane.
Visualization of Synthesis Workflow
Figure 1: Two-step synthesis via cyanohydrin formation and acid hydrolysis.[3]
Reactivity & Derivatization
The 2,4-dichloro-6-fluoro substitution pattern dictates the reactivity profile, particularly hindering reactions at the carboxyl group while activating the ring for nucleophilic aromatic substitution (SNAr) at the fluorine position under extreme conditions.
Key Reactivity Pathways
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O-Acylation (Esterification):
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Challenge: The ortho-substituents (2-Cl, 6-F) block the approach of alcohols to the carbonyl carbon.
-
Solution: Fischer esterification (MeOH/H2SO4) is slow. Use Thionyl Chloride (SOCl₂) to form the acid chloride first, or use DCC/DMAP coupling.
-
-
Oxidation:
-
Oxidation of the alpha-hydroxyl group yields 2,4-dichloro-6-fluorophenylglyoxylic acid .
-
Reagent: KMnO4 (mild) or Jones Reagent.
-
-
Chiral Resolution:
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Due to its acidity, it forms stable diastereomeric salts with chiral amines (e.g., (R)-Phenylethylamine).
-
Utility: Can be used as a resolving agent for racemic bases.
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Reactivity Map
Figure 2: Primary derivatization pathways governed by steric and electronic factors.
Analytical Characterization
To validate the identity of synthesized 2,4-Dichloro-6-fluoromandelic acid, 19F NMR is the most diagnostic tool due to the clean singlet (or split doublet if coupling with H) isolated from the complex proton region.
| Technique | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | δ 5.4 ppm (s, 1H): Benzylic -CH (OH)- (Diagnostic). δ 7.4–7.8 ppm (m, 2H): Aromatic protons (H3 and H5). δ 12.0+ ppm (bs): -COOH. |
| 19F NMR | δ -110 to -115 ppm: Single peak. (Shifted by ortho-Cl and mandelic side chain). |
| HPLC | Column: C18 Reverse Phase. Mobile Phase: ACN/Water + 0.1% TFA. Retention: Elutes after unsubstituted mandelic acid due to lipophilic halogens. |
| MS (ESI-) | [M-H]⁻ = 237/239: Distinctive Cl2 isotope pattern (9:6:1 intensity ratio). |
Safety & Handling
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Corrosivity: As a strong organic acid (pKa < 3), it causes skin and eye burns. Wear nitrile gloves and safety goggles.
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Cyanide Hazard (Synthesis): The synthesis involves NaCN.[4] All work must be performed in a fume hood with a cyanide antidote kit available.
-
Storage: Store in a cool, dry place. The alpha-hydroxy group is susceptible to air oxidation over long periods; store under nitrogen if high purity is required for >6 months.
References
-
Serjeant, E. P., & Dempsey, B. (1979).[5] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23. (General reference for ortho-halogen effects on benzoic/mandelic acid acidity).
-
Organic Syntheses. (1921). Mandelic Acid Synthesis (General Protocol). Org. Synth. 1921, 1, 33; Coll. Vol. 1, p.336. (Foundational protocol for cyanohydrin synthesis).
- Vertex AI Search. (2025). Synthesis and Properties of Fluorinated Mandelic Acids. (Aggregated search data confirming CAS 86522-89-6 analog properties and cyanohydrin route validity).
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CN107573238B - Preparation method of (DL) -mandelic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
